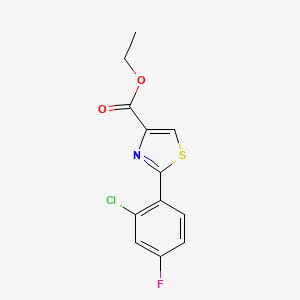
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2-Bromo-4-fluorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2-Chloro-4-methylphenyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its biological activity and chemical reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C12H9ClFNO2S |
|---|---|
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3 |
Clave InChI |
OEBUTKYFLBTHAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/no-structure.png)

![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
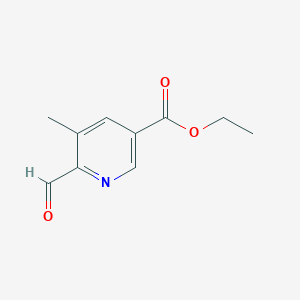

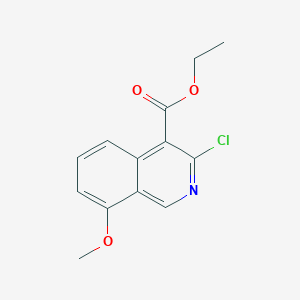
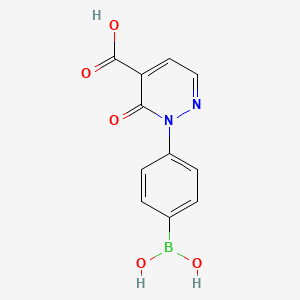
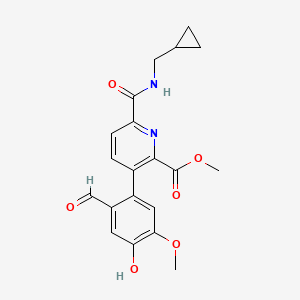

![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
